molecular formula C12H15N3O3 B2373824 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine CAS No. 502133-05-3

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B2373824
CAS No.: 502133-05-3
M. Wt: 249.27
InChI Key: ZASLKPOJZFAGHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine (CAS 502133-05-3) is a high-value chemical intermediate in organic and medicinal chemistry. This compound features a 1H-pyrazol-3-amine scaffold linked to a 3,4,5-trimethoxyphenyl moiety, a structure recognized for its significance in anticancer research . The 3,4,5-trimethoxyphenyl group is a key pharmacophore in known tubulin polymerization inhibitors, such as Combretastatin A-4 and its analogues, which act by binding to the colchicine site on tubulin . This mechanism disrupts microtubule formation, leading to cell cycle arrest and anti-angiogenic effects, making related compounds promising candidates for the development of novel antitumor agents . As a building block, this amine is used in the synthesis of more complex heterocyclic systems. For instance, it serves as a precursor in the development of N -(3,4,5-trimethoxyphenyl)-1 H -pyrazolo[3,4- b ]pyridin-3-amines, which have been synthesized and evaluated as potent tubulin polymerization inhibitors with demonstrated anti-proliferative and anti-angiogenic activities in vitro . Its application extends to being a key intermediate for pharmaceutical intermediates, fine chemicals, and reagents for synthesis . We supply this product as a solid with a typical purity of >95% . It is characterized using advanced analytical techniques including LCMS, HPLC, GC, and NMR to ensure identity and purity . This product is intended for research applications and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-16-9-4-7(8-6-11(13)15-14-8)5-10(17-2)12(9)18-3/h4-6H,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLKPOJZFAGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with α,β-Unsaturated Carbonyl Compounds

The most widely reported method for synthesizing 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway proceeds as follows:

Formation of Chalcone Intermediate

3,4,5-Trimethoxybenzaldehyde is condensed with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form a chalcone derivative. This reaction typically employs ethanol as the solvent and catalytic hydrochloric acid, yielding the intermediate in ~70–85% efficiency.

Hydrazine-Mediated Cyclization

The chalcone intermediate is treated with hydrazine hydrate (NH₂NH₂·H₂O) in refluxing ethanol, facilitating pyrazole ring formation. The reaction mechanism involves nucleophilic attack by hydrazine at the α,β-unsaturated carbonyl, followed by cyclization and elimination of water. This step produces the pyrazole core with a ketone substituent, which is subsequently reduced to the amine.

Optimization Considerations
  • Temperature : Prolonged reflux (6–12 hours) ensures complete cyclization.
  • Solvent : Ethanol or methanol enhances solubility of intermediates.
  • Yield : 60–75% after purification via recrystallization (ethanol/water).

Amination of 5-(3,4,5-Trimethoxyphenyl)-1H-Pyrazol-3-Ol

An alternative route involves the amination of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-ol . This method is advantageous for introducing the amino group with high regioselectivity.

Hydroxypyrazole Synthesis

The hydroxylated pyrazole precursor is synthesized via cyclocondensation of 3,4,5-trimethoxyphenylacetylene with hydrazine hydrate under basic conditions. Sodium hydroxide (10% w/v) in ethanol at 80°C for 8 hours yields the intermediate in 65–70% efficiency.

Ammonolysis Reaction

The hydroxyl group at position 3 is displaced using liquid ammonia or ammonium chloride in the presence of a copper(I) catalyst. Reaction conditions include:

  • Catalyst : CuCl (5 mol%)
  • Temperature : 120°C (sealed tube)
  • Duration : 24 hours
  • Yield : 50–60% after column chromatography.

Vilsmeier-Haack Formylation Followed by Reductive Amination

A multistep approach utilizing Vilsmeier-Haack formylation and reductive amination has been reported for derivatives of this compound.

Formylation of Pyrazole Intermediate

The pyrazole core is formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at −5°C to 0°C. This generates a 4-formylpyrazole derivative, which is isolated in 70–80% yield after neutralization and crystallization.

Reductive Amination

The formyl group is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. Key parameters include:

  • Molar Ratio : 1:2 (aldehyde:ammonium acetate)
  • pH : 6–7 (acetic acid buffer)
  • Yield : 55–65%.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Key Reagents Yield (%) Purity (%) Scalability
Cyclocondensation Hydrazine hydrate, HCl 60–75 ≥95 High
Amination of Pyrazolol CuCl, NH₄Cl 50–60 90 Moderate
Vilsmeier-Haack Route POCl₃, NaBH₃CN 55–65 85 Low

Key Observations :

  • The cyclocondensation route offers the highest yield and scalability, making it preferred for industrial applications.
  • The Vilsmeier-Haack method, while versatile, requires stringent temperature control and generates hazardous waste (POCl₃), limiting its utility.

Challenges and Optimization Strategies

Byproduct Formation

Side products such as 3,5-disubstituted pyrazoles may arise during cyclocondensation due to competing reaction pathways. Mitigation strategies include:

  • Slow Addition of Reagents : Reduces local excess of hydrazine.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Regioselectivity

The amino group may erroneously incorporate at position 4 instead of 3. This is addressed by:

  • Steric Directing Groups : Introducing bulky substituents on the phenyl ring.
  • Microwave-Assisted Synthesis : Enhances reaction specificity (e.g., 100°C, 30 minutes, 80% yield).

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Properties

The primary application of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine lies in its role as an anticancer agent . Research indicates that this compound exhibits notable activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells.

Case Studies and Experimental Findings

Several studies have evaluated the anticancer efficacy of this compound and its derivatives:

Study Cell Line IC50 (μM) Mechanism
Study 1MDA-MB-468 (Triple-negative breast cancer)14.97 (24h)Induces apoptosis via ROS and caspase activation
Study 2MCF-7 (Breast cancer)15.0Inhibits tubulin polymerization leading to cell cycle arrest
Study 3Various tumor cell lines<12.07Potent inhibitor of tubulin polymerization

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine release in vitro .
  • Antioxidant Activity : The compound's ability to scavenge free radicals has been investigated, suggesting potential applications in oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or proteins involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine (Compound 40)
  • Structure : Incorporates a 1-methyl-pyrrolo[2,3-b]pyridinyl group at position 4 and trimethoxyphenyl at position 5.
  • Synthesis: Derived from propanenitrile precursor 39 via hydrazine hydrate reflux in HCl/ethanol (26 h) .
  • Molecular Weight : 366.15 g/mol .
  • Activity : Exhibits antiproliferative activity, likely enhanced by the planar pyrrolopyridine group improving DNA intercalation or kinase inhibition .
5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine (CAS: 209224-91-9)
  • Structure : Replaces trimethoxyphenyl with a 3-(trifluoromethyl)phenyl group.
  • Molecular Weight : 243.19 g/mol .
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1226291-40-2)
  • Structure : Features 3-chlorophenyl and trifluoromethyl substituents.
  • Molecular Weight : 261.63 g/mol .
  • Synthesis : Typically involves cyclization of β-ketonitriles with hydrazines.

SAR Insights :

Trimethoxyphenyl Group : Critical for microtubule disruption, as seen in combretastatin analogs . Its removal or substitution (e.g., with CF₃ or Cl) reduces tubulin-binding efficacy but may redirect activity toward kinases or DNA.

Heterocyclic Additions : The pyrrolopyridine in Compound 40 enhances planarity and π-π stacking, improving DNA intercalation or kinase inhibition .

Electron-Withdrawing Groups : CF₃ and Cl substituents increase metabolic stability but may reduce solubility.

Physicochemical Properties

  • Lipophilicity : Trimethoxyphenyl analogs exhibit moderate logP values (~2.5), while CF₃-substituted derivatives (logP ~3.0) are more lipophilic .
  • Solubility : The trimethoxy group’s polarity improves aqueous solubility compared to halogenated analogs.

Biological Activity

5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been identified as an inhibitor of tubulin polymerization, which plays a crucial role in cell division. This inhibition leads to antiproliferative effects, particularly in cancer cells. The compound's structure allows it to bind effectively to the colchicine site on tubulin, disrupting microtubule dynamics and resulting in cell cycle arrest at the G2/M phase .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties across various cancer cell lines. The following table summarizes its activity against specific cancer types:

Cancer Cell Line IC50 (µM) Effect
MCF-7 (Breast)0.08 - 12.07Strong anti-proliferation
A549 (Lung)Not specifiedAntiproliferative activity
HT-29 (Colorectal)Not specifiedAntiproliferative activity
HepG2 (Liver)Not specifiedAntiproliferative activity

The compound's effectiveness varies among different cell lines, with the MCF-7 line showing particularly high sensitivity .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing its efficacy with standard anti-inflammatory drugs like dexamethasone, it showed comparable results in reducing inflammation markers at similar concentrations .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be linked to its structural components. The presence of the trimethoxyphenyl group is critical for its binding affinity and subsequent biological effects. Research indicates that modifications to this moiety can significantly alter the compound's activity profile, highlighting the importance of SAR studies in optimizing therapeutic agents based on this scaffold .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and tested for their anticancer activities. Compounds with similar structural features showed promising results against various cancer types.
  • Molecular Modeling : Docking studies have elucidated the binding interactions between the compound and tubulin, providing insights into how structural variations can enhance or diminish biological activity .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound in conditions such as LPS-induced inflammation, confirming its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted phenyl hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions . For derivatives with acetylated amines, refluxing with acetic anhydride in acetonitrile followed by flash column chromatography (hexane/ethyl acetate) can yield purified products . Optimization strategies include varying solvents (e.g., DMF, THF) and reaction temperatures, as well as employing catalysts to enhance regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : Use ¹H and ¹³C NMR to confirm substituent positions and amine proton environments. IR spectroscopy identifies functional groups like N-H stretches (~3300 cm⁻¹) .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures purity, while HR-MS confirms molecular weight and fragmentation patterns .
  • Solid-State Analysis : Single-crystal X-ray diffraction resolves tautomeric forms and crystal packing, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can computational methods like TD-DFT assist in predicting electronic and luminescent properties of this compound?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level models electronic transitions and excited-state behavior. Compare computed absorption/emission spectra with experimental data (e.g., fluorescence quantum yield) to validate predictions. This approach explains substituent effects on luminescence, such as electron-donating methoxy groups enhancing π-conjugation .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate bioactivity (e.g., antimicrobial, anti-inflammatory) under controlled conditions (pH, temperature, cell lines) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with halogens) to isolate contributions to activity. For example, fluorinated analogs may improve metabolic stability .
  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like assay type or solvent effects .

Q. How can tautomeric equilibria and structural ambiguities be analyzed experimentally and computationally?

  • Methodological Answer :

  • Crystallography : X-ray diffraction identifies dominant tautomers in the solid state. For example, coexisting tautomers I (3-phenyl-1,2,4-triazol-5-amine) and II (5-phenyl-1,2,4-triazol-3-amine) were resolved via hydrogen-bonding patterns .
  • Dynamic NMR : Variable-temperature ¹H NMR monitors tautomeric shifts in solution, correlating with DFT-calculated energy barriers .

Q. How to design experiments for studying substituent effects on the pyrazole ring’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups on the trimethoxyphenyl ring. Assess changes in solubility, receptor binding, and toxicity .
  • Biological Screening : Use high-throughput assays to test modified compounds against target enzymes (e.g., kinases) or pathogens. Cross-reference with molecular docking simulations to identify binding motifs .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for multi-step reactions?

  • Methodological Answer :

  • Reaction Monitoring : Employ LC-MS or TLC to track intermediate formation and optimize reaction termination points .
  • Byproduct Identification : Use GC-MS or preparative HPLC to isolate side products, enabling pathway refinement (e.g., reducing over-acylation) .

Structural and Mechanistic Insights

Q. What role does the 3,4,5-trimethoxyphenyl group play in modulating reactivity and bioactivity?

  • Methodological Answer : The trimethoxyphenyl moiety enhances lipophilicity and π-stacking interactions, critical for membrane penetration and target binding. Comparative studies with non-methoxy analogs show reduced activity, highlighting the group’s role in stabilizing ligand-receptor complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.